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Compound of Interest

Compound Name: Di(pyridin-3-yl)methanol

Cat. No.: B1600228 Get Quote

This guide provides a comprehensive analysis of the experimental landscape for di(pyridin-3-
yl)methanol. Given the specialized nature of this compound, direct cross-validation from

multiple literature sources is challenging. Therefore, this guide adopts a comparative validation

approach. We will present a robust, field-proven synthetic protocol and benchmark the

expected experimental outcomes against its well-characterized structural isomers and the

foundational (pyridin-3-yl)methanol monomer. This methodology provides researchers with a

reliable framework for synthesis, characterization, and validation in the absence of extensive

published data.

Introduction: The Pyridyl-Methanol Family in
Research
Di(pyridin-3-yl)methanol (CAS 89667-15-2) is a bi-heterocyclic carbinol featuring two pyridine

rings linked by a hydroxylated methylene bridge.[1] The nitrogen atoms are located at the

meta-position relative to the central carbinol carbon. This specific orientation governs the

molecule's electronic properties, steric profile, and potential as a bidentate ligand in

coordination chemistry or as a structural scaffold in medicinal chemistry.

While its direct applications are not as widely documented as its 2-pyridyl and 4-pyridyl

isomers, its structure is of significant interest. Compounds in the pyridyl-methanol class are

pivotal as synthetic intermediates for bioactive molecules, including histone deacetylase

inhibitors and kinase inhibitors.[2][3] Understanding the synthesis and characterization of the 3-
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pyridyl variant is crucial for exploring its unique coordination behavior and pharmacological

potential.

Synthetic Strategies: A Proposed Protocol and
Comparative Rationale
The synthesis of diaryl methanols is well-established. For di(pyridin-3-yl)methanol, a common

and reliable approach involves the reaction of an organometallic pyridine derivative with a

suitable carbonyl compound. The protocol detailed below is based on the Grignard reaction, a

fundamental C-C bond-forming reaction in organic synthesis.

Experimental Workflow: Synthesis of Di(pyridin-3-
yl)methanol
The proposed synthesis is a two-step process starting from 3-bromopyridine. The workflow is

designed to ensure anhydrous conditions, which are critical for the formation and reactivity of

the Grignard reagent.
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Step 1: Grignard Reagent Formation

Step 2: Nucleophilic Addition

3-Bromopyridine

Pyridin-3-ylmagnesium bromide
(Grignard Reagent)

+ Mg (s)
 in THF

Magnesium Turnings Anhydrous THF

Di(pyridin-3-yl)methanone
(Intermediate)

+ Ethyl Nicotinate
 then H3O+ quench

Ethyl Nicotinate

Di(pyridin-3-yl)methanol
(Product)

+ Grignard Reagent
 then H3O+ quench

Click to download full resolution via product page

Caption: Proposed synthetic workflow for di(pyridin-3-yl)methanol.

Detailed Experimental Protocol: Synthesis
Materials:

3-Bromopyridine

Magnesium turnings

Ethyl nicotinate (or 3-Pyridinecarboxaldehyde for a single addition)
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Anhydrous Tetrahydrofuran (THF)

Iodine (crystal for initiation)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Standard glassware, oven-dried and assembled under an inert atmosphere (Nitrogen or

Argon)

Procedure:

Grignard Reagent Formation:

Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a

reflux condenser, dropping funnel, and nitrogen inlet.

Add a small crystal of iodine to activate the magnesium surface.

Add anhydrous THF to cover the magnesium.

Dissolve 3-bromopyridine (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

Add a small portion of the 3-bromopyridine solution to initiate the reaction (indicated by

heat evolution and disappearance of the iodine color). Once initiated, add the remaining

solution dropwise at a rate that maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure

complete formation of pyridin-3-ylmagnesium bromide.

Nucleophilic Addition & Work-up:

Cool the Grignard solution to 0 °C in an ice bath.

Dissolve ethyl nicotinate (0.5 eq.) in anhydrous THF and add it dropwise to the stirred

Grignard solution. Rationale: Using a half-equivalent of the ester allows for two successive

additions of the Grignard reagent to form the tertiary alcohol.
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After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purification:

The crude product is typically purified by silica gel column chromatography. The choice of

eluent (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) must be

determined by Thin Layer Chromatography (TLC) analysis.[4]

Cross-Validation of Experimental Data: A
Comparative Analysis
Direct experimental data for di(pyridin-3-yl)methanol is sparse. To provide a robust validation

framework, we compare its known physical properties with those of its isomers and the simpler

(pyridin-3-yl)methanol. This comparison allows researchers to benchmark their own results.

Structural Isomers Comparison
The position of the nitrogen atom profoundly impacts the molecule's properties, from its boiling

point to its spectroscopic signature.

Di(pyridin-2-yl)methanol
(ortho-isomer)

Di(pyridin-3-yl)methanol
(meta-isomer)

Di(pyridin-4-yl)methanol
(para-isomer)

img2 img3 img4

Click to download full resolution via product page

Caption: Structural comparison of di(pyridinyl)methanol isomers.
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Table 1: Comparative Physicochemical and
Spectroscopic Data
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Property
Di(pyridin-3-
yl)methanol
(Target)

Di(pyridin-2-
yl)methanol
(Alternative)

(Pyridin-3-
yl)methanol
(Monomer)

(Pyridin-4-
yl)methanol
(Alternative
Monomer)

CAS Number 89667-15-2[1] 35047-29-1[5] 100-55-0[6][7] 586-95-8

Molecular

Formula
C₁₁H₁₀N₂O[1] C₁₁H₁₀N₂O[5] C₆H₇NO[6] C₆H₇NO

Molecular Weight 186.21 g/mol [1] 186.21 g/mol [5] 109.13 g/mol [6] 109.13 g/mol

Form
Liquid

(Predicted)[1]
Solid (Predicted) Clear Liquid[3] Solid

Boiling Point N/A
342.1 °C @ 760

mmHg[5]

154 °C @ 28

mmHg[3]

107-110 °C @ 1

mmHg

Melting Point N/A N/A -7 °C[3] 52-56 °C

¹H NMR

(Expected)

Aromatic protons

(δ 7.0-8.5), CH

proton (δ ~5.8-

6.0), OH proton

(variable)

Aromatic protons

(δ 7.0-8.5), CH

proton (δ ~5.8-

6.0), OH proton

(variable)

Aromatic protons

(δ 7.2-8.5), CH₂

protons (δ ~4.6),

OH proton

(variable)[8]

Aromatic protons

(δ 7.3, 8.5), CH₂

protons (δ ~4.7),

OH proton

(variable)

¹³C NMR

(Expected)

Aromatic

carbons (δ 120-

150), Carbinol

carbon (δ ~70-

75)

Aromatic

carbons (δ 120-

160), Carbinol

carbon (δ ~75-

80)

Aromatic

carbons (δ 123-

150), Methylene

carbon (δ ~62)

Aromatic

carbons (δ 121-

150), Methylene

carbon (δ ~63)

IR (Expected

cm⁻¹)

~3200-3400 (O-

H stretch, broad),

~3050 (Aromatic

C-H), ~1600

(C=N, C=C

stretch)[8]

~3200-3400 (O-

H), ~3050 (Ar C-

H), ~1600 (C=N,

C=C)

~3200-3400 (O-

H), ~3050 (Ar C-

H), ~1600 (C=N,

C=C)[8]

~3200-3400 (O-

H), ~3050 (Ar C-

H), ~1600 (C=N,

C=C)[9]

Mass Spec (m/z) Expected M⁺ at

186, loss of OH

M⁺ at 186, key

fragments

M⁺ at 109, loss

of H (108), loss

M⁺ at 109, key

fragments
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(169), pyridyl

fragment (78)

of CH₂OH (78)

[10]

N/A: Data not readily available in searched literature.

Characterization Protocols: A Self-Validating System
Accurate characterization is essential for confirming the identity and purity of the synthesized

product.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Prep: Dissolve ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

¹H NMR Analysis:

Expected Signals: Look for a complex multiplet pattern in the aromatic region (δ 7.0-8.5

ppm). A key singlet or triplet for the benzylic proton (CH-OH) is expected around δ 5.8-6.0

ppm. The hydroxyl proton (OH) will appear as a broad singlet with a variable chemical

shift, which can be confirmed by a D₂O exchange experiment.[8]

Validation: The integration of the aromatic protons to the benzylic proton should

correspond to an 8:1 ratio.

¹³C NMR Analysis:

Expected Signals: Identify the carbinol carbon (C-OH) signal around δ 70-75 ppm. Multiple

signals in the aromatic region (δ 120-150 ppm) will be present. The number of distinct

signals will depend on the molecule's symmetry.

Protocol 2: Infrared (IR) Spectroscopy
Sample Prep: Analyze as a neat liquid film (for oils) or a KBr pellet/ATR (for solids).

Expected Signals:
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A strong, broad absorption band between 3200-3400 cm⁻¹ is characteristic of the O-H

stretching vibration of the alcohol.[8]

Sharp peaks around 3000-3100 cm⁻¹ correspond to aromatic C-H stretching.

Peaks in the 1550-1600 cm⁻¹ region are indicative of the C=C and C=N stretching

vibrations within the pyridine rings.[8]

Protocol 3: Mass Spectrometry (MS)
Technique: Use Electron Impact (EI) or Electrospray Ionization (ESI).

Expected Fragments:

The molecular ion peak (M⁺) should be observed at an m/z corresponding to the

molecular weight (186.21).

Common fragmentation patterns include the loss of a hydroxyl radical (-OH, m/z 169) and

cleavage to produce a pyridyl cation (m/z 78).

Field Insights & Conclusion
The primary challenge in working with di(pyridin-3-yl)methanol is the limited availability of

established experimental data. This guide mitigates that challenge by providing a robust

synthetic protocol and a comparative validation framework. The meta-position of the nitrogen

atoms in di(pyridin-3-yl)methanol, compared to the ortho-isomer, reduces the potential for

direct chelation with the carbinol oxygen. This makes it a distinct type of bridging ligand in

coordination chemistry compared to the well-studied di(pyridin-2-yl)methanol.[11]

Researchers synthesizing this compound should pay close attention to anhydrous reaction

conditions to maximize yield. The purification can be challenging due to the compound's

polarity and its ability to coordinate to the silica gel stationary phase; using a mobile phase

modifier like triethylamine may be necessary.

By benchmarking synthetic yields and characterization data against the information provided in

this guide, researchers can confidently validate their experimental results and proceed with

their investigations into the unique properties and applications of di(pyridin-3-yl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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